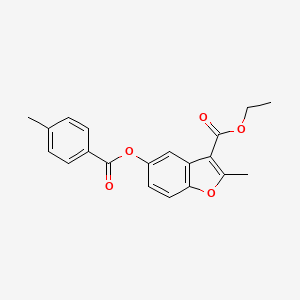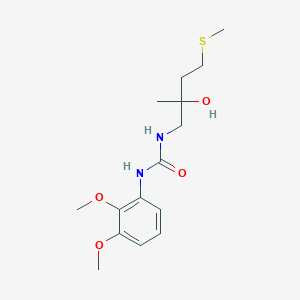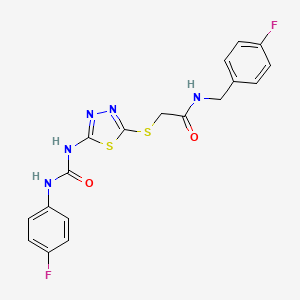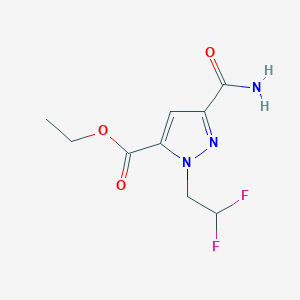
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one is a complex organic compound featuring a triazole ring and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and yield. This method allows for better control over reaction conditions and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted triazoles or other derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The triazole ring is known for its biological activity, making this compound a candidate for drug development.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-fluorophenyl)propan-1-one: Similar structure but without the chlorine atom.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one: Similar structure but without the fluorine atom.
Uniqueness: The presence of both the chlorine and fluorine atoms on the phenyl ring makes this compound unique, potentially affecting its reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c16-13-9-11(1-3-14(13)17)2-4-15(22)20-7-5-12(10-20)21-8-6-18-19-21/h1,3,6,8-9,12H,2,4-5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGOFXVYZWCESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)

![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)



![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)


![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)

